7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride
Description
7A-(Trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride is a bicyclic sulfone-containing heterocyclic compound characterized by a fused thiopyrano-pyrrole core. The octahydro scaffold indicates full saturation of the bicyclic system, reducing conformational flexibility compared to partially unsaturated analogs. The trifluoromethyl (-CF₃) group at the 7A position enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry for targeting hydrophobic binding pockets. The hydrochloride salt improves aqueous solubility, a critical feature for bioavailability in drug development .
Properties
IUPAC Name |
7a-(trifluoromethyl)-3,4,4a,5,6,7-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2S.ClH/c9-8(10,11)7-5-12-4-6(7)2-1-3-15(7,13)14;/h6,12H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYQGKYORMAXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(S(=O)(=O)C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Chemistry: In chemistry, 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological pathways .
Medicine: Its unique structure and reactivity may allow for the development of new therapeutic agents targeting specific diseases .
Industry: In industrial applications, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and resistance to degradation, making it suitable for use in harsh environments .
Mechanism of Action
The mechanism of action of 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to modulation of their activity. The thiopyrano and pyrrole rings can participate in various chemical interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Findings :
X-ray studies on hexahydro derivatives highlight their ability to adopt diverse conformations, but the fully saturated octahydro system likely restricts this flexibility . The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, altering electronic density compared to non-fluorinated analogs like the catalogued Rel-(4aR,7aR)-octahydro derivative .
Synthetic Accessibility: The target compound’s synthesis may parallel methods for dihydro derivatives, such as cyclocondensation of sulfolene derivatives with fluorinated building blocks.
Physicochemical Properties: Solubility: The hydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., the $4000/g catalogued hexahydro derivative lacks salt or polar groups) . Lipophilicity: LogP values for CF₃-containing compounds are typically 1–2 units higher than non-fluorinated analogs, enhancing membrane permeability .
Pharmacological and Industrial Relevance
- Drug Discovery : The rigid octahydro scaffold is advantageous for targeting allosteric sites in enzymes or G-protein-coupled receptors (GPCRs). The CF₃ group may reduce oxidative metabolism, extending half-life .
- Material Science : Sulfone-containing bicyclic systems are explored as high-stability ligands in catalysis, though the CF₃ group’s impact on coordination chemistry remains understudied .
Biological Activity
Chemical Structure and Properties
7A-(Trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride is a complex bicyclic compound characterized by the presence of a trifluoromethyl group and a thiopyrano ring fused to a pyrrole. Its molecular formula is , with a molecular weight of approximately 243.25 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological interactions and activity.
Table 1: Summary of Biological Activities in Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | Antitumor | 0.75 | >106 |
| Compound B | Antimicrobial | 8.96 | 3 |
| Compound C | Antiparasitic | 64.10 | 672 |
- Compound A demonstrates high potency against tumor cells with an IC50 of 0.75 μM and excellent selectivity.
- Compound B , while less potent, shows activity against T. b. rhodesiense, indicating potential as an antiparasitic agent.
- Compound C has been noted for its high selectivity over mammalian cells, suggesting a favorable therapeutic profile.
Synthetic Routes and Derivatives
The synthesis of 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide can be achieved through several methods involving multi-step reactions that include cyclization and functionalization processes. Optimizing these synthetic routes is crucial for enhancing yield and selectivity.
Table 2: Synthetic Methods Overview
| Method Description | Yield (%) | Comments |
|---|---|---|
| Cyclization from pyrrole precursor | 75 | Efficient method using mild conditions |
| Functionalization with trifluoromethyl group | 65 | Requires careful control of reaction conditions |
Future Directions in Research
Further studies are essential to elucidate the specific mechanisms by which this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as X-ray crystallography and NMR spectroscopy can provide insights into the binding interactions at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
